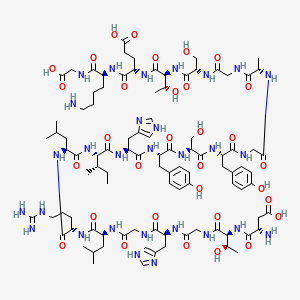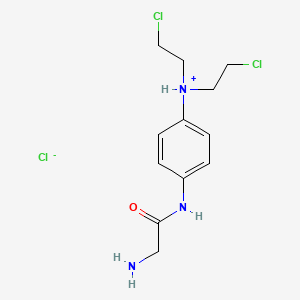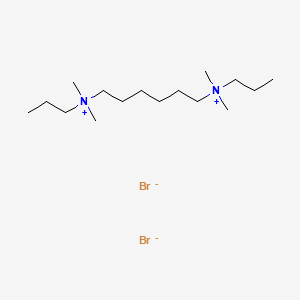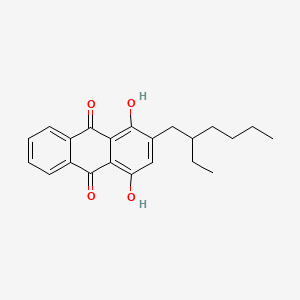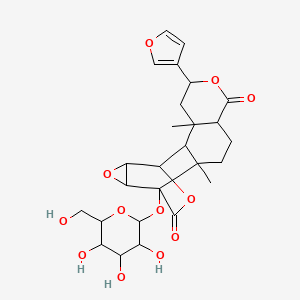
Palmatoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmatoside A is a kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata . It is one of the three new kaempferol glycosides discovered, along with Palmatoside B and Palmatoside C . Kaempferol glycosides are known for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Palmatoside A have not been extensively documented in the literature. it is typically isolated from natural sources such as the roots of Neocheiropteris palmatopedata through extraction and chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its primary extraction from natural sources. The process involves the extraction of the plant material, followed by purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Palmatoside A, like other kaempferol glycosides, can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Reduction of the glycosidic bond.
Substitution: Replacement of the glycosidic moiety with other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aglycones .
Scientific Research Applications
Mechanism of Action
The mechanism by which Palmatoside A exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Palmatoside B: Another kaempferol glycoside with similar biological activities.
Palmatoside C: Similar to Palmatoside A but with different glycosidic moieties.
Multiflorin A and B: Known kaempferol glycosides with antioxidant properties.
Afzelin: A kaempferol glycoside with anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific glycosidic moiety containing a 4, 4-dimethyl-3-oxo-butoxy substituent group .
Properties
CAS No. |
105661-48-1 |
|---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChI Key |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



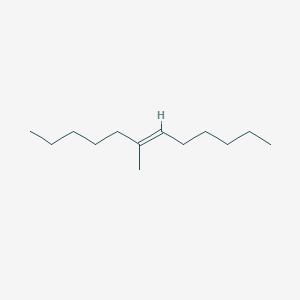
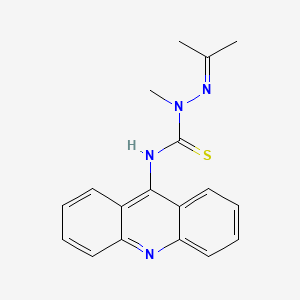
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)




